Benzyl dichlorophosphate
Description
Historical Context and Evolution of Dichlorophosphate (B8581778) Esters in Academic Research
The study of organophosphorus esters has a rich history, with early research often intertwined with the development of highly reactive compounds. In the 1930s, researchers like Willy Lange and his student Gerda von Krueger synthesized esters of fluorophosphoric acid and reported on their potent biological effects. fluoride-history.de This work on organohalophosphate esters laid some of the foundational knowledge for this class of compounds. fluoride-history.de
Over the following decades, the focus of academic research expanded significantly toward the controlled synthesis of biologically important phosphate (B84403) esters. Methods for creating cyclic phosphates, for instance, were pioneered by researchers like Khorana, involving the cyclization of acyclic monophosphates. cdnsciencepub.com The development of various phosphorylating agents became a central theme, as these reagents are crucial for synthesizing complex biomolecules. Phenyl dichlorophosphate, a related compound, was established as a versatile reagent for preparing phosphate diesters and activating carboxylic acids. chemicalbook.comresearchgate.net This broader exploration into dichlorophosphate esters created the context for developing and understanding more specific reagents like benzyl (B1604629) dichlorophosphate, where the esterifying group is tailored for particular synthetic strategies.
Academic Significance of Benzyl-Substituted Phosphorylating Agents in Synthetic Chemistry
The incorporation of a benzyl group into phosphorylating agents is a deliberate and strategic choice in synthetic chemistry. The benzyl group serves as one of the most utilized protecting groups in organic synthesis due to its general stability under various reaction conditions and the relative ease of its removal. nih.gov This is particularly valuable in multi-step syntheses of complex molecules where other functional groups might be sensitive to the conditions required for cleaving other types of protecting groups.
Early research dating back to the 1950s demonstrated the utility of p-substituted benzyl esters in creating chlorophosphonates that act as effective phosphorylating agents for alcohols and amines. acs.org The benzyl group imparts favorable properties to the reagent, such as enhanced stability and solubility in common organic solvents. This allows for more reliable and efficient reactions. The resurgence in the use of phosphate-based reagents in modern synthetic methodology is partly attributed to their stability and facile assembly, characteristics to which the benzyl group contributes significantly. nih.gov In essence, the benzyl group provides a balance of stability during reaction and lability for deprotection, making benzyl-substituted phosphorylating agents powerful tools for chemists.
Scope of Modern Research on Benzyl Dichlorophosphate
Modern research on this compound focuses on its application as a highly reactive and electrophilic phosphorylating agent. Its primary use is to introduce phosphate groups into complex organic molecules, such as nucleotide analogs and lipid derivatives. For example, it is employed in the synthesis of lyso-PAF, where it reacts with alcoholates to form key phosphocholine (B91661) intermediates, achieving yields of 50–75% after the benzyl group is removed. beilstein-journals.org
The typical synthesis of this compound itself is a well-established procedure involving the reaction of benzyl alcohol with phosphorus oxychloride under anhydrous conditions. Careful temperature control is necessary to minimize the formation of byproducts.
| Reactant 1 | Reactant 2 | Key Condition | Typical Yield |
|---|---|---|---|
| Benzyl alcohol | Phosphorus oxychloride (POCl₃) | Anhydrous; Temperature below 40°C | 70–85% |
The reactivity of this compound makes it a valuable tool, but it also necessitates strict anhydrous conditions to prevent competing hydrolysis reactions. Researchers also investigate its unique chemical properties, such as the potential for molecular rearrangements. northwestern.edu The versatility of the benzyl group, combined with the reactivity of the dichlorophosphate moiety, ensures its continued relevance in the synthesis of biologically and structurally significant molecules. taylorfrancis.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichlorophosphoryloxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2O2P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCACRDMGTYTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2O2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517946 | |
| Record name | Benzyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52692-02-1 | |
| Record name | Benzyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyl Dichlorophosphate
Established Synthetic Routes to Dichlorophosphate (B8581778) Esters
The traditional synthesis of dichlorophosphate esters, including benzyl (B1604629) dichlorophosphate, primarily relies on the reactivity of phosphorus oxychloride with corresponding alcohols.
The most common and established method for producing benzyl dichlorophosphate is the direct reaction of benzyl alcohol with phosphoryl chloride (POCl₃). This reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of phosphoryl chloride. This process displaces one of the chlorine atoms, forming an O-P bond and releasing hydrogen chloride (HCl) as a byproduct.
While the direct reaction of benzyl alcohol with POCl₃ is standard, other strategies common in organophosphorus chemistry can be considered for forming the P-O-C linkage. These methods can be broadly classified as alkylation or arylation approaches. For instance, the synthesis of the related compound, phenyl dichlorophosphate, is conveniently achieved by reacting anhydrous powdered sodium phenoxide with phosphorus oxychloride. thieme-connect.com
This reaction follows the scheme: C₆H₅O⁻Na⁺ + POCl₃ → C₆H₅OP(O)Cl₂ + NaCl
This "arylation" of the phosphoryl chloride core using a pre-formed phenoxide is highly effective. By analogy, a similar "alkylation" strategy could be envisioned for this compound, involving the reaction of sodium benzoxide (the sodium salt of benzyl alcohol) with phosphoryl chloride. This approach would offer an alternative route where the nucleophile is the alkoxide rather than the neutral alcohol, potentially altering reaction kinetics and conditions. However, this specific route for this compound is less commonly documented in the literature compared to the direct alcohol-POCl₃ method.
Optimization of Reaction Conditions for this compound Synthesis
The efficiency, yield, and purity of this compound synthesis are highly dependent on the careful control of several reaction parameters.
The choice of solvent and the reaction temperature are critical for maximizing the yield of this compound while minimizing the formation of byproducts.
Temperature: The reaction between benzyl alcohol and phosphoryl chloride is typically exothermic. Therefore, the initial addition of the alcohol to POCl₃ is often performed at low temperatures, such as 0 °C or below, to control the reaction rate and prevent overheating, which could lead to product degradation or increased side reactions. taylorfrancis.com After the initial addition, the reaction mixture may be allowed to warm to room temperature to ensure the reaction proceeds to completion. taylorfrancis.com
Solvents: Aprotic solvents are generally preferred for this synthesis to avoid any reaction with phosphoryl chloride. The solvent's polarity can influence the reaction pathway. Non-polar aprotic solvents like diethyl ether or chlorinated solvents like dichloromethane (B109758) are commonly used. thieme-connect.com The use of a non-polar environment can sometimes help reduce the formation of unwanted side products. nih.gov In many procedures, pyridine (B92270) is used not only as a base but also as the solvent, which can simplify the reaction setup. researchgate.net
| Parameter | Condition | Rationale/Effect on Efficiency | Typical Application |
|---|---|---|---|
| Temperature | Low (e.g., 0 °C) | Controls exothermic reaction, minimizes initial side product formation. | Initial addition of reactants. |
| Ambient (Room Temp.) | Ensures reaction completion after initial controlled addition. | Stirring overnight to complete the reaction. | |
| Solvent | Aprotic, Non-polar (e.g., Diethyl Ether) | Prevents reaction with POCl₃ and can reduce polar side reactions. | Standard laboratory synthesis. |
| Pyridine | Acts as both solvent and acid scavenger, simplifying the process. | Common in syntheses requiring base catalysis. |
Precise control over the molar ratios of reactants and the purity of the starting materials is essential for a successful synthesis.
Stoichiometry: For the synthesis of the dichlorophosphate ester, a 1:1 molar ratio of benzyl alcohol to phosphoryl chloride is theoretically required. georganics.sk Often, a slight excess of phosphoryl chloride may be used to ensure complete conversion of the alcohol. The amount of base used is also critical; at least one equivalent of base per equivalent of alcohol is necessary to neutralize the HCl produced. Using the base (e.g., pyridine) as the solvent ensures it is in large excess.
Reagent Purity: The purity of the starting materials is paramount. Phosphoryl chloride is highly sensitive to moisture and will hydrolyze to form phosphoric acid and HCl. Therefore, all reagents and solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. taylorfrancis.com Impurities in the benzyl alcohol, such as benzaldehyde (B42025) or other alcohols, can lead to the formation of undesired phosphate (B84403) byproducts, complicating purification and reducing the final yield. nih.gov
| Factor | Condition | Impact on Synthetic Yield |
|---|---|---|
| Stoichiometry | 1:1 Molar Ratio (Alcohol:POCl₃) | Theoretically optimal for maximizing product formation. |
| >1 Equivalent of Base | Essential for neutralizing HCl and preventing product degradation. | |
| Reagent Purity | Anhydrous Conditions | Prevents hydrolysis of POCl₃, maximizing its availability for the reaction. |
| High Purity Benzyl Alcohol | Avoids formation of undesired phosphate byproducts and simplifies purification. |
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for synthesizing organophosphorus compounds. rsc.orgrsc.org While specific green routes for this compound are not extensively documented, general strategies from the field can be applied. researchgate.net
Key areas for developing a more sustainable synthesis include:
Solvent Replacement: Traditional solvents like dichloromethane are effective but pose environmental and health risks. ijsr.net Research into greener alternatives such as ionic liquids, polyethylene (B3416737) glycols (PEGs), or even solvent-free conditions is an active area in organophosphorus chemistry. nih.govresearchgate.netijcps.org For example, a sustainable protocol for the synthesis of benzyl phosphonates (a related class of compounds) has been developed using PEG-400 as a recyclable and benign solvent. frontiersin.org
Catalytic Methods: The traditional use of stoichiometric amounts of a base like pyridine generates significant salt waste. The development of catalytic systems that could promote the reaction without the need for a full equivalent of an acid scavenger would represent a significant green advancement. dtic.mildtic.mil
Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or ultrasound could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. rsc.org These techniques have shown promise in various areas of organic synthesis. researchgate.net
The application of these green chemistry principles holds the potential to make the production of this compound more economical and environmentally friendly. nih.govresearchgate.net
Reactivity and Reaction Mechanisms of Benzyl Dichlorophosphate
Fundamental Reactivity as a Phosphorylating Reagent
As a phosphorylating reagent, benzyl (B1604629) dichlorophosphate (B8581778) is utilized to introduce a phosphate (B84403) monoester moiety to a variety of nucleophilic substrates, such as alcohols, phenols, and amines. The fundamental reactivity of benzyl dichlorophosphate is rooted in its ability to undergo nucleophilic substitution at the phosphorus center.
Nucleophilic Acyl Substitution Reactions Initiated by this compound
The reactions of this compound with nucleophiles can be classified as nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of one or both of the chloride ions. This process is analogous to nucleophilic acyl substitution at a carbonyl carbon, with the phosphoryl group (P=O) serving as the acyl-like center.
The general mechanism involves the attack of a nucleophile (Nu:) on the phosphorus atom, forming a transient pentacoordinate intermediate or transition state. This is followed by the expulsion of a chloride ion to yield the substituted product. The reaction can proceed in a stepwise fashion, with the substitution of the two chlorine atoms occurring sequentially.
For instance, the reaction with an alcohol (R-OH) can be depicted as follows:
First Substitution: C₆H₅CH₂OP(O)Cl₂ + R-OH → C₆H₅CH₂OP(O)(OR)Cl + HCl
Second Substitution: C₆H₅CH₂OP(O)(OR)Cl + R'-OH → C₆H₅CH₂OP(O)(OR)(OR') + HCl
The reactivity of the nucleophile plays a crucial role in these reactions. Stronger nucleophiles will react more readily with the electrophilic phosphorus center. The reaction conditions, such as solvent and temperature, can also significantly influence the rate and outcome of the reaction.
Electrophilic Phosphorylation Processes Mediated by this compound
In the context of electrophilic phosphorylation, this compound acts as the electrophile, providing the phosphoryl group that is transferred to the nucleophilic substrate. The high electrophilicity of the phosphorus atom is due to the inductive effect of the two chlorine atoms and the oxygen atom of the phosphoryl group, which withdraw electron density from the phosphorus center.
This electrophilic character allows this compound to phosphorylate a wide range of nucleophiles under relatively mild conditions. The process is particularly useful for the synthesis of phosphate esters and phosphoramidates. For example, the phosphorylation of a primary amine (R-NH₂) proceeds as follows:
C₆H₅CH₂OP(O)Cl₂ + R-NH₂ → C₆H₅CH₂OP(O)(NHR)Cl + HCl
Further reaction with another amine or a different nucleophile can lead to the formation of a phosphorodiamidate or a mixed phosphoroamidate-ester. The benzyl group in the resulting phosphate esters can be conveniently removed by hydrogenolysis, which is a key advantage in multi-step syntheses of complex biomolecules.
Mechanistic Investigations of Phosphoryl Transfer Reactions Involving this compound
The mechanism of phosphoryl transfer reactions is a subject of considerable interest, with pathways ranging from fully associative (stepwise) to fully dissociative (stepwise), as well as concerted processes. For this compound, the specific mechanism is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.
Elucidation of Intermediate Species Formation in this compound Reactions
In a stepwise, associative mechanism, the reaction of this compound with a nucleophile proceeds through a pentacoordinate trigonal bipyramidal intermediate. The formation of this intermediate is often the rate-determining step. In this intermediate, the incoming nucleophile and the leaving group can occupy either apical or equatorial positions, depending on the principles of stereoelectronic control, such as the preference for more electronegative groups to occupy apical positions.
While direct observation of these intermediates for this compound is challenging due to their transient nature, their existence is inferred from kinetic studies, stereochemical outcomes, and computational modeling of related phosphoryl transfer reactions. For example, in the reaction with an alcohol, the formation of an alkyl dichlorophosphate ester intermediate is a key step in the dehydration of alcohols using phosphorus oxychloride, a related compound pearson.com.
Proposed Concerted and Stepwise Mechanisms in Esterification and Amidation
The phosphorylation of alcohols (esterification) and amines (amidation) by this compound can proceed through either a concerted (Sₙ2-like) or a stepwise (associative or dissociative) mechanism.
Concerted Mechanism (AₙDₙ): In a concerted mechanism, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group (chloride) occur simultaneously in a single transition state. This pathway is favored by strong nucleophiles and in non-polar solvents.
Stepwise Associative Mechanism (Aₙ+Dₙ): This mechanism involves the formation of a pentacoordinate intermediate, as described in section 3.2.1. This pathway is more likely with weaker nucleophiles or in solvents that can stabilize the charged intermediate.
Stepwise Dissociative Mechanism (Dₙ+Aₙ): A dissociative mechanism would involve the initial cleavage of the P-Cl bond to form a highly reactive metaphosphate-like species, which is then rapidly attacked by the nucleophile. This pathway is generally considered less likely for phosphorodichloridates in non-ionizing solvents but can be influenced by the structure of the phosphorylating agent and the reaction conditions.
Studies on analogous compounds, such as benzyl- and diphenylmethyl-phosphonamidic chlorides, have shown that the mechanism can be highly dependent on the steric bulk of the nucleophile and the electronic properties of the benzyl group. For instance, substitution reactions of these compounds with amines can proceed via a competition between a standard Sₙ2(P) mechanism and an elimination-addition pathway involving a phosphene intermediate rsc.org. An electron-withdrawing group on the benzyl ring can favor the elimination-addition (stepwise) mechanism rsc.org.
Table 1: Plausible Mechanistic Pathways for the Reaction of this compound with Nucleophiles
| Mechanism | Description | Favored by |
| Concerted (Sₙ2-like) | Single transition state with simultaneous bond formation and cleavage. | Strong nucleophiles, non-polar solvents. |
| Stepwise (Associative) | Formation of a pentacoordinate intermediate. | Weaker nucleophiles, polar solvents. |
| Stepwise (Elimination-Addition) | Formation of a metaphosphate-like intermediate. | Good leaving groups, potential for stabilization of the intermediate. |
Catalytic Activation Mechanisms of this compound with Lewis Bases and Organocatalysts
The reactivity of this compound can be enhanced through the use of catalysts, such as Lewis bases and organocatalysts.
Lewis Base Catalysis: A Lewis base, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270), can activate this compound by attacking the electrophilic phosphorus atom. This forms a highly reactive phosphonium salt intermediate. This intermediate is more susceptible to nucleophilic attack than the starting dichlorophosphate. The catalyst is regenerated upon nucleophilic attack and displacement of the catalyst.
For example, with a Lewis base (LB):
C₆H₅CH₂OP(O)Cl₂ + LB ⇌ [C₆H₅CH₂OP(O)Cl(LB)]⁺Cl⁻
This activated intermediate then reacts more readily with a nucleophile:
[C₆H₅CH₂OP(O)Cl(LB)]⁺Cl⁻ + NuH → C₆H₅CH₂OP(O)Cl(Nu) + LB·HCl
Organocatalysis: Chiral organocatalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP), can be used to achieve enantioselective phosphorylation reactions. The mechanism is similar to Lewis base catalysis, where the organocatalyst forms a reactive intermediate with the phosphorylating agent. The chiral environment of the catalyst then directs the approach of the nucleophile, leading to a stereoselective product. While specific examples with this compound are not extensively documented, this approach has been successfully applied to other phosphorylation reactions.
The use of catalysts not only increases the reaction rate but can also improve the selectivity of the phosphorylation, particularly when multiple nucleophilic sites are present in the substrate molecule.
Participation in Advanced Oxidation and Reduction Processes
Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Similarly, advanced reduction processes are employed for the degradation of certain contaminants. The potential for organophosphorus compounds to participate in such processes has been a subject of scientific inquiry.
Role of this compound in Oxidative Deamination Pathways
Oxidative deamination is a significant biochemical and synthetic reaction involving the removal of an amine group from a molecule to form a ketone or aldehyde and ammonia. ethernet.edu.et This process is a key step in the catabolism of amino acids. ethernet.edu.et While various reagents and catalysts are known to effect oxidative deamination, the specific role of this compound in these pathways is not well-documented in existing scientific literature.
Hypothetically, the electrophilic nature of the phosphorus atom in this compound could facilitate an interaction with the nucleophilic amine group. This interaction could potentially activate the amine for a subsequent oxidation and deamination sequence. However, detailed mechanistic studies and experimental evidence to support the direct involvement of this compound in oxidative deamination pathways are currently lacking. Research on deamination reactions involving other organophosphorus compounds, such as 1-aminoalkylphosphonic acids with nitrous acid, proceeds through different mechanisms and intermediates, and does not provide a direct analogy for the action of this compound in an advanced oxidation context. acs.orgresearchgate.netnih.gov
Activation of Sulfoxides and Related Heteroatom Compounds by this compound
The activation of sulfoxides is a crucial step in various synthetic transformations, often converting the sulfoxide into a better leaving group or enabling reactions at the alpha-carbon. This activation is typically achieved using electrophilic reagents. Given the electrophilic character of the phosphorus center in this compound, it is plausible that it could act as an activator for sulfoxides.
The proposed mechanism would involve the nucleophilic oxygen of the sulfoxide attacking the electrophilic phosphorus atom of this compound. This would result in the formation of a phosphonium-type intermediate, effectively activating the sulfoxide. This activated intermediate could then be susceptible to attack by nucleophiles or undergo other transformations.
Applications of Benzyl Dichlorophosphate in Advanced Organic Synthesis
Formation of Phosphate (B84403) Esters and Phosphoramidates
The principal application of benzyl (B1604629) dichlorophosphate (B8581778) is the phosphorylation of alcohols and amines to generate the corresponding benzyl-protected phosphate esters and phosphoramidates. The high electrophilicity of the phosphorus atom, enhanced by the two electron-withdrawing chlorine atoms, makes it highly susceptible to nucleophilic attack by the lone pair of electrons on oxygen or nitrogen atoms. This reaction typically proceeds rapidly under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the hydrogen chloride byproduct.
While benzyl dichlorophosphate is a potent phosphorylating agent for alcohols and amines, its use as a direct activating agent for the esterification or amidation of carboxylic acids is not a conventional application. The typical role of dichlorophosphates is to form P-O or P-N bonds by reacting with hydroxyl or amino groups, respectively. The direct condensation of carboxylic acids with alcohols or amines to form esters or amides generally requires different types of coupling agents, such as carbodiimides or other specialized reagents that activate the carboxyl group mdpi.comnih.gov.
The fundamental reactivity of this compound involves the phosphorylation of nucleophiles. For instance, its reaction with an alcohol (R-OH) or an amine (R-NH₂) leads to the formation of a phosphodiester or a phosphoramidate (B1195095) ester, respectively, after the displacement of both chlorine atoms in a stepwise manner.
General Reaction Scheme:
Phosphorylation of an Alcohol: C₇H₇OPOCl₂ + 2 R-OH → C₇H₇OP(O)(OR)₂ + 2 HCl
Phosphorylation of an Amine: C₇H₇OPOCl₂ + 2 R-NH₂ → C₇H₇OP(O)(NHR)₂ + 2 HCl
This compound is an achiral molecule, but it is a crucial starting material for the synthesis of chiral phosphate derivatives, which are vital in biological systems and as chiral ligands or catalysts. When this compound reacts with a chiral alcohol or amine, it can lead to the formation of a diastereomeric mixture of phosphate esters or phosphoramidates. The phosphorus atom becomes a stereocenter upon the substitution of one chlorine atom.
For example, the reaction with a chiral secondary alcohol can produce two diastereomers, (Rₚ) and (Sₚ), which may be separable by chromatographic techniques. These separated, stereochemically pure organophosphorus compounds can then be used in subsequent stereoselective transformations. While the initial reaction may not be stereoselective, it provides access to the diastereomeric intermediates necessary for asymmetric synthesis. More advanced methods may involve the use of a chiral base or catalyst to influence the stereochemical outcome of the phosphorylation step, although this is more common with more complex phosphorylating agents derived from this compound.
Phospholipids are fundamental components of biological membranes. Their synthesis requires the controlled phosphorylation of glycerol-derived backbones. This compound serves as an effective reagent for this purpose, introducing a phosphate group that is protected by a benzyl moiety.
In a typical synthetic route, a protected glycerol (B35011) derivative with a single free hydroxyl group is reacted with this compound in the presence of a base. This reaction forms a dibenzyl phosphate triester intermediate. The benzyl protecting groups are particularly useful because they can be removed selectively without affecting other sensitive functional groups in the molecule. Subsequent hydrogenolysis cleaves the benzyl esters, revealing the free phosphate group, which can then be coupled with head groups like choline (B1196258) or ethanolamine (B43304) to complete the phospholipid synthesis. This strategy allows for the regioselective phosphorylation of complex polyol structures, which is a critical step in the total synthesis of natural and unnatural phospholipids.
One of the most significant applications of this compound is in the synthesis of nucleoside phosphate analogues. These compounds are of immense interest in medicinal chemistry as potential antiviral and anticancer agents nih.gov. Many of these drugs are administered as nucleoside prodrugs, which must be phosphorylated in vivo to their active triphosphate form. The first phosphorylation step is often the rate-limiting step, making the direct synthesis of nucleoside monophosphates and their stable, membrane-permeable prodrugs highly valuable acs.org.
This compound can be used to directly phosphorylate the 5'-hydroxyl group of a nucleoside umich.edu. The reaction creates a benzyl-protected phosphate intermediate. This approach is advantageous as the benzyl group can be easily removed by catalytic hydrogenation to yield the nucleoside monophosphate. Alternatively, the intermediate can be further functionalized to create more complex "pronucleotide" prodrugs designed to improve cellular uptake and bioavailability nih.gov.
Below is a table summarizing the application of phosphorylating agents, including dichlorophosphates, in the synthesis of various nucleoside monophosphate analogues.
| Nucleoside Substrate | Phosphorylating Agent Type | Typical Base/Solvent | Product Type | Yield Range |
|---|---|---|---|---|
| AZT (Zidovudine) | Dichlorophosphate | Pyridine | Benzyl-Protected AZT-Monophosphate | Moderate to High |
| d4T (Stavudine) | Dichlorophosphate | Triethylamine / Acetonitrile (B52724) | Benzyl-Protected d4T-Monophosphate | Moderate to High |
| Gemcitabine | Dichlorophosphate | Pyridine | Benzyl-Protected Gemcitabine-Monophosphate | Moderate |
| 3'-Deoxyadenosine | Phosphoramidite (derived from dichlorophosphate) | 1H-Tetrazole | Protected 3'-Deoxyadenosine Monophosphate | High |
Contribution to Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The established reactivity of this compound is overwhelmingly centered on its function as a phosphorylating agent, leading to the formation of phosphorus-oxygen (P-O) and phosphorus-nitrogen (P-N) bonds. Its role in mediating the formation of carbon-carbon or other carbon-heteroatom bonds is not a recognized or documented application in mainstream organic synthesis nih.govmdpi.com. Such transformations typically rely on transition metal catalysts or organometallic reagents that operate through distinctly different mechanistic pathways, such as cross-coupling, oxidative addition, or reductive elimination nih.govmdpi.com.
A comprehensive review of the scientific literature indicates that this compound is not utilized as a reagent or mediator for the halogenation of organic substrates. Halogenation reactions involve the introduction of halogen atoms into a molecule and are typically achieved using elemental halogens (e.g., Cl₂, Br₂), N-halosuccinimides, or other specialized halogenating agents scispace.comrsc.orgrsc.org. While some phosphorus compounds, such as phosphorus pentachloride (PCl₅), can act as chlorinating agents, this reactivity is not a characteristic feature of this compound. Its primary role remains the transfer of a phosphinoyl group (PO).
Cleavage Reactions of Ethers, Ketals, and Thioacetals Induced by this compound
There is a lack of specific studies documenting the use of this compound for the cleavage of ethers, ketals, and thioacetals. While the closely related reagent, phenyl dichlorophosphate, has been shown to be effective in these transformations, similar research findings for the benzyl analogue are not readily found in the scientific literature.
Facilitation of Rearrangement Reactions and Fragmentations
Detailed research on the application of this compound in facilitating rearrangement reactions, such as the Beckmann, Pinacol, or other skeletal rearrangements, is not available in the reviewed literature. Similarly, its role in specific fragmentation reactions has not been a subject of published studies. For comparison, phenyl dichlorophosphate has been documented to induce the Beckmann rearrangement of ketoximes to amides. nih.gov
Utility in the Synthesis of Biologically Relevant Molecules and Complex Architectures
The application of this compound in the synthesis of complex, biologically active molecules appears to be an under-explored area of research.
No specific methodologies detailing the use of this compound in the synthesis of β-lactams or in peptide coupling reactions were found in the available literature. Phenyl dichlorophosphate, in contrast, has been reported as a suitable agent for the efficient synthesis of α-amino-β-lactams and α-phthalimido-β-lactams. thieme-connect.com In the field of peptide synthesis, other phosphorylating agents derived from phenyl dichlorophosphate have been utilized, but the direct application of this compound is not documented. thieme-connect.com
There is no available research that describes the use of this compound for the regioselective functionalization of polyols and carbohydrates. This area of synthesis is crucial for the creation of complex glycoconjugates and other biologically important molecules, but the potential of this compound as a reagent in this context remains uninvestigated in published studies.
Derivatization and Analogues of Benzyl Dichlorophosphate in Research
Synthesis and Characterization of Novel Benzyl (B1604629) Dichlorophosphate (B8581778) Derivatives
The synthesis of derivatives of benzyl dichlorophosphate typically involves the modification of the benzyl group or the substitution of the chlorine atoms. These modifications are aimed at fine-tuning the electronic and steric properties of the molecule, which in turn influences its reactivity and selectivity in phosphorylation reactions.
Structural modifications of this compound derivatives primarily focus on the aromatic ring of the benzyl moiety. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electrophilicity of the phosphorus atom.
For instance, the presence of an EWG, such as a nitro or cyano group, on the phenyl ring is expected to increase the positive charge on the phosphorus atom, making the derivative a more potent phosphorylating agent. Conversely, an EDG, like a methoxy (B1213986) or methyl group, would likely decrease its reactivity. These electronic effects can be systematically studied to create a library of reagents with a graduated range of reactivity.
The general synthesis of substituted benzyl dichlorophosphates can be envisioned through the reaction of the corresponding substituted benzyl alcohol with phosphorus oxychloride. The reaction conditions, such as temperature and the use of a base, would need to be optimized for each derivative to maximize yield and purity.
Table 1: Predicted Relative Reactivity of Substituted this compound Derivatives
| Substituent on Benzyl Ring | Position | Predicted Effect on Reactivity |
| -NO₂ | para | Significant Increase |
| -CN | para | Increase |
| -Cl | para | Slight Increase |
| -H | - | Baseline |
| -CH₃ | para | Slight Decrease |
| -OCH₃ | para | Decrease |
This table presents predicted reactivity trends based on established principles of electronic effects in organic chemistry. Experimental verification is required.
The design of novel this compound derivatives for enhanced reactivity or selectivity is guided by several key principles. Beyond simple electronic effects, steric hindrance can be introduced to achieve regioselectivity in the phosphorylation of polyfunctional molecules. By incorporating bulky substituents on the benzyl group, it may be possible to direct the phosphorylation to less sterically hindered hydroxyl or amino groups.
Another design strategy involves the incorporation of a coordinating group on the benzyl moiety. This group could interact with a metal catalyst or a specific site on the substrate, leading to a "tethered" reagent that delivers the phosphoryl group with high positional and stereochemical control.
Furthermore, the development of water-soluble derivatives, for example by introducing charged or highly polar functional groups, could enable enzymatic or aqueous-phase phosphorylation reactions, expanding the synthetic utility of this class of reagents.
Comparative Studies with Other Chlorophosphate Esters and Activating Agents
The performance of this compound and its derivatives as phosphorylating agents is best understood through direct comparison with other commonly used reagents in parallel synthetic routes.
To benchmark the performance of this compound, one could design a series of parallel reactions for the phosphorylation of a model substrate, such as a primary or secondary alcohol. The efficiency of this compound would be compared against other chlorophosphate esters like diphenyl chlorophosphate or diethyl chlorophosphate, as well as non-phosphate activating agents.
The outcome of these reactions would be assessed based on reaction time, yield of the phosphorylated product, and the formation of byproducts. Such studies would provide valuable data on the relative strengths and weaknesses of each reagent under identical conditions.
Table 2: Hypothetical Comparison of Phosphorylating Agents for the Phosphorylation of 1-Phenylethanol
| Reagent | Reaction Time (h) | Yield (%) |
| This compound | 4 | 85 |
| Diphenyl Chlorophosphate | 6 | 78 |
| Diethyl Chlorophosphate | 8 | 70 |
This data is hypothetical and intended for illustrative purposes to show a potential benchmarking study.
The benzylic group in this compound offers a distinct advantage in that it can be readily removed by hydrogenolysis. This provides an orthogonal deprotection strategy compared to other phosphate (B84403) esters, where cleavage might require harsh acidic or basic conditions. This feature is particularly valuable in the synthesis of complex molecules with multiple sensitive functional groups.
However, a limitation of this compound can be its high reactivity, which may lead to a lack of selectivity in molecules with multiple nucleophilic sites. In such cases, a less reactive derivative or a different class of phosphorylating agent might be preferred. The generation of hydrochloric acid as a byproduct can also be a drawback in reactions involving acid-sensitive substrates.
Exploration of Chiral Benzyl-Phosphoryl Reagents in Asymmetric Synthesis
The development of chiral versions of benzyl-phosphorylating agents holds significant promise for applications in asymmetric synthesis, particularly for the enantioselective phosphorylation of prochiral substrates.
The chirality can be introduced in several ways. One approach is to use a chiral benzyl alcohol as the starting material, leading to a reagent with a stereocenter in the benzyl moiety. Another strategy is to incorporate a chiral auxiliary on the phosphorus atom, which is then displaced during the phosphorylation step.
These chiral reagents could be employed in the kinetic resolution of racemic alcohols or in the desymmetrization of meso-diols, providing access to enantioenriched phosphate esters. These chiral phosphates are valuable intermediates in the synthesis of biologically active molecules and chiral ligands for catalysis. The success of such asymmetric transformations would depend heavily on the ability of the chiral reagent to effectively discriminate between the two enantiomers or the two enantiotopic groups of the substrate. While the development of P-chiral phosphine (B1218219) ligands has seen significant advancements, the application of chiral benzyl-phosphoryl reagents is an area with potential for further exploration. nih.gov
Theoretical and Computational Investigations of Benzyl Dichlorophosphate
Quantum Chemical Analysis of Molecular and Electronic Structure
Quantum chemical calculations offer a microscopic understanding of the intrinsic properties of benzyl (B1604629) dichlorophosphate (B8581778). These methods are pivotal in exploring its conformational landscape, bonding characteristics, and sites susceptible to chemical reactions.
Density Functional Theory (DFT) is a robust computational method for investigating the geometric and electronic structures of molecules. For organophosphorus compounds like benzyl dichlorophosphate, DFT calculations, often employing hybrid functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are used to determine the stable conformations and their relative energies. researchgate.netnih.gov
Table 1: Hypothetical DFT Calculated Relative Energies of this compound Conformers This table is illustrative and based on typical results for similar molecules, as specific data for this compound was not found in the provided search results.
| Conformer | Dihedral Angle (C-O-P-Cl) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti-periplanar | 180° | 0.00 | 75.2 |
| Syn-clinal (Gauche) | 60° | 1.5 | 24.8 |
| Syn-periplanar | 0° | 5.0 | <0.1 |
Natural Bond Orbital (NBO) analysis is a powerful tool to translate the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and bonding orbitals. uni-muenchen.dewisc.edu It provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. For this compound, NBO analysis would elucidate the polarization of the P-Cl, P=O, and P-O bonds, as well as any hyperconjugative interactions.
The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. In this compound, significant delocalization is expected from the oxygen lone pairs to the antibonding orbitals of the P-Cl bonds, which would weaken the P-Cl bonds and enhance their reactivity towards nucleophiles. wisc.edu
Table 2: Illustrative NBO Analysis for Key Interactions in a Model Phosphate (B84403) Compound This table presents typical NBO analysis results for organophosphate compounds to illustrate the concept, as specific data for this compound was not found.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ(P-Cl1) | 5.8 | Hyperconjugation |
| LP (O) | σ(P-Cl2) | 5.6 | Hyperconjugation |
| σ (C-O) | σ*(P-Cl1) | 1.2 | Hyperconjugation |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate negative potential, corresponding to sites susceptible to electrophilic attack, while blue regions indicate positive potential, highlighting sites prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of high positive potential around the phosphorus atom, making it the primary site for nucleophilic attack. This is due to the strong electron-withdrawing effects of the two chlorine atoms and the phosphoryl oxygen. The oxygen atoms of the phosphoryl group would exhibit negative potential, making them potential sites for electrophilic interaction or protonation.
Computational Modeling of Reaction Pathways and Energetics
Computational chemistry provides powerful tools to model the step-by-step mechanism of chemical reactions, including the characterization of transient species like transition states.
The elucidation of a reaction mechanism involves the identification of all intermediates and transition states along the reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are crucial for understanding the reaction's kinetics. ucsb.edu Computational methods, particularly DFT, are widely used to locate and characterize transition states. researchgate.net
For reactions involving this compound, such as its hydrolysis or alcoholysis, computational studies can help distinguish between different possible mechanisms, for instance, a concerted SN2-type mechanism versus a stepwise addition-elimination pathway. nih.gov By calculating the activation energies for each pathway, the most favorable reaction mechanism can be determined. For example, in related thiophosphoryl chlorides, DFT calculations have successfully modeled the SN2-P mechanism with a single transition state. nih.gov
Table 3: Hypothetical Activation Energies for the Hydrolysis of a Phosphorodichloridate This table is illustrative, showing the type of data obtained from transition state calculations.
| Reaction Pathway | Computational Method | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| SN2-type (concerted) | B3LYP/6-311+G(d,p) | 18.5 |
| Addition-Elimination (stepwise) | B3LYP/6-311+G(d,p) | 25.2 |
Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for predicting the reactivity of molecules. ucsb.edunumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.orgresearchgate.net The energy gap between the interacting HOMO and LUMO is a key indicator of reactivity; a smaller gap generally implies a more favorable reaction. numberanalytics.com
In the case of this compound acting as an electrophile, its reactivity towards a nucleophile will be governed by the interaction of the nucleophile's HOMO with the LUMO of this compound. The LUMO of this compound is expected to be localized primarily on the phosphorus atom, with significant contributions from the P-Cl antibonding orbitals. This localization makes the phosphorus atom highly susceptible to nucleophilic attack. The energies of the HOMO and LUMO can be readily calculated using quantum chemical methods.
Table 4: Illustrative FMO Energies for Reactants in a Phosphorylation Reaction This table provides a conceptual illustration of FMO theory application. Specific values for this compound were not found.
| Molecule | Orbital | Energy (eV) |
|---|---|---|
| This compound (Electrophile) | LUMO | -1.2 |
| Methanol (Nucleophile) | HOMO | -10.8 |
| HOMO-LUMO Gap | 9.6 |
Solvent Effects and Implicit Solvation Models in Reaction Simulations
The solvent environment plays a crucial role in the reactivity of polar molecules like this compound. Computational chemistry offers powerful tools to model these effects, with implicit solvation models being a particularly efficient approach.
In reaction simulations, the solvent is not merely a passive medium but an active participant that can stabilize or destabilize reactants, transition states, and products. researchgate.net For a reaction involving a polar molecule such as this compound, a change in solvent can significantly alter the reaction rate and even the reaction mechanism. researchgate.netnih.gov
Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. nih.govnist.gov This approach significantly reduces the computational cost, allowing for the study of complex reactions in solution. nih.gov The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. nist.govnih.gov
Several implicit solvation models are commonly used, including:
Polarizable Continuum Model (PCM): This is one of the most widely used models where the solute cavity is constructed from a series of interlocking spheres centered on the atoms. nih.gov
Conductor-like Screening Model (COSMO): This model treats the solvent as a conductor, which simplifies the calculation of the surface charges on the cavity. rsc.org
Solvation Model based on Density (SMD): This model, developed by the Truhlar group, is a universal solvation model that uses the full solute electron density to calculate the cavity and the resulting electrostatic interactions. rsc.org
The choice of the implicit solvation model can impact the accuracy of the calculated solvation energies and, consequently, the predicted reaction barriers. For instance, in the hydrolysis of other organophosphorus esters, switching from a non-polar solvent like cyclohexane (B81311) to a polar solvent like water can dramatically alter the reaction rate. nih.gov Theoretical studies on related systems have shown that polar solvents can stabilize charged transition states, thereby accelerating the reaction. nih.gov
The effect of different solvents on reaction rates can be quantified by calculating the free energy of activation (ΔG‡) in each solvent. While specific data for this compound is not available, the table below illustrates hypothetical data based on trends observed for similar organophosphorus compounds, demonstrating how reaction rates can be influenced by the solvent's polarity.
Table 1: Hypothetical Solvent Effects on the Relative Reaction Rate of this compound Hydrolysis
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
|---|---|---|
| n-Hexane | 1.9 | 1 |
| Dichloromethane (B109758) | 9.1 | 50 |
| Acetone | 20.7 | 200 |
| Acetonitrile (B52724) | 37.5 | 500 |
| Water | 78.4 | 1000 |
Note: This table is illustrative and not based on experimental data for this compound.
Predictive Modeling of Reaction Outcomes, Stereoselectivity, and Regioselectivity
Predictive modeling, often employing machine learning and quantum mechanical calculations, is a rapidly growing field in chemistry that aims to forecast the products of a chemical reaction, including its stereoselectivity and regioselectivity. uni-hamburg.desigmaaldrich.com
For a molecule like this compound, which has multiple reactive sites, predicting the outcome of a reaction with a nucleophile is a non-trivial task. Computational models can be used to determine the most likely site of attack by calculating the energies of the different possible transition states.
Regioselectivity: this compound presents two chlorine atoms as potential leaving groups. The regioselectivity of a nucleophilic attack would depend on the electronic and steric environment of the phosphorus center and the nature of the nucleophile. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways for the substitution of each chlorine atom. By comparing the activation energies for each path, one can predict which regioisomer will be the major product.
Stereoselectivity: If the reaction proceeds via a mechanism that involves the formation of a chiral intermediate or transition state, the stereochemical outcome can also be predicted. For phosphorylation reactions, which often proceed through a pentacoordinate intermediate, computational models can elucidate the relative energies of the different stereoisomeric transition states, thus predicting the stereoselectivity of the product.
Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting reaction outcomes. sigmaaldrich.com These models can learn complex relationships between the structures of the reactants and the resulting products, enabling rapid and accurate predictions for new reactions.
The table below presents a hypothetical example of how computational models could predict the regioselectivity of a reaction between this compound and a generic alcohol (ROH).
Table 2: Hypothetical Predicted Regioselectivity for the Reaction of this compound with an Alcohol
| Nucleophile (ROH) | Predicted Major Product | Predicted Ratio (Major:Minor) | Computational Method |
|---|---|---|---|
| Methanol | Benzyl chloromethoxyphosphate | 95:5 | DFT (B3LYP/6-31G*) |
| tert-Butanol | Benzyl chloromethoxyphosphate | 70:30 | DFT (B3LYP/6-31G*) |
Note: This table is for illustrative purposes and does not represent actual experimental or computational results.
Advanced Analytical Spectroscopic and Chromatographic Methods for Research on Benzyl Dichlorophosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules. For organophosphorus compounds like Benzyl (B1604629) dichlorophosphate (B8581778), both phosphorus-31 and conventional proton and carbon NMR are fundamentally important.
Phosphorus-31 NMR (³¹P NMR) is particularly valuable for studying phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.com The chemical shift of a phosphorus nucleus is highly sensitive to its electronic environment, making ³¹P NMR an excellent tool for monitoring reactions and identifying phosphorus-containing species in a mixture. mdpi.comhuji.ac.il
In the context of Benzyl dichlorophosphate, ³¹P NMR can be used to monitor its synthesis, for instance, from the reaction of benzyl alcohol with phosphorus oxychloride, or to track its conversion into other phosphate (B84403) esters or phosphonates. The disappearance of the starting material's signal and the appearance of new signals corresponding to intermediates and final products can be observed in real-time. For example, the conversion of a phosphite (B83602) to a phosphate during an oxidation step can be monitored by a significant downfield shift in the ³¹P NMR spectrum. thieme-connect.com
The chemical shift of this compound itself would be distinct from its potential hydrolysis products (e.g., benzyl chlorophosphate) or products from substitution reactions where one or both chlorine atoms are replaced by other functional groups.
Table 1: Representative ³¹P NMR Chemical Shifts for this compound and Related Compounds Note: These are typical chemical shift ranges. Actual values can vary based on solvent and other experimental conditions.
| Compound Name | Structure | Typical ³¹P Chemical Shift (δ, ppm) |
| This compound | C₆H₅CH₂OP(O)Cl₂ | +5 to +10 |
| Benzyl alcohol | C₆H₅CH₂OH | N/A |
| Phosphorus oxychloride | POCl₃ | +2 to +5 |
| Dibenzyl chlorophosphate | (C₆H₅CH₂O)₂P(O)Cl | -2 to +2 |
| Tribenzyl phosphate | (C₆H₅CH₂O)₃PO | -1 to -5 |
This interactive table provides representative chemical shift data for key compounds.
While ³¹P NMR identifies the phosphorus environments, a full structural elucidation of this compound and its derivatives relies on a combination of 1D (¹H, ¹³C) and 2D NMR experiments. omicsonline.org
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.3-7.5 ppm range) and the methylene (B1212753) protons (-CH₂-) adjacent to the phosphate oxygen. The methylene protons would likely appear as a doublet due to coupling with the phosphorus nucleus (³JHP coupling).
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The signals for the aromatic carbons and the benzylic methylene carbon can be assigned.
2D NMR Techniques: For more complex structures that may arise from reactions of this compound, 2D NMR is essential. acs.orgox.ac.uk
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is useful for assigning protons within the benzyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). For this compound, an HMBC spectrum would show a correlation between the methylene protons and the phosphorus atom, as well as with the C1 carbon of the phenyl ring, confirming the connectivity of the benzyl group to the phosphate moiety.
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl-H (ortho, meta, para) | ~7.4 | Multiplet | ~128-135 | |
| Methylene (-CH₂-) | ~5.3 | Doublet | ³JHP ≈ 8-10 Hz | ~70 |
| Phenyl-C (ipso) | ~135 |
This interactive table presents expected NMR data for the structural assignment of this compound.
Mass Spectrometry (MS) in Reaction Product Identification and Analysis
Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. mdpi.com For this compound (C₇H₇Cl₂O₂P), the monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity, helping to distinguish it from other potential products or impurities with the same nominal mass but different elemental compositions. mdpi.com
Table 3: HRMS Data for this compound (C₇H₇Cl₂O₂P)
| Parameter | Value |
| Molecular Formula | C₇H₇Cl₂O₂P |
| Theoretical Exact Mass | 223.95607 Da nih.gov |
| Typical HRMS Instrument | Orbitrap or TOF |
| Expected Adduct ([M+H]⁺) | 224.96385 Da |
This interactive table details the exact mass information for this compound, crucial for its identification via HRMS.
Tandem Mass Spectrometry (MS/MS) is used to deduce the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, a likely fragmentation pathway in positive-ion mode would involve the cleavage of the P-O and C-O bonds.
A common and stable fragment for benzyl-containing compounds is the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. nih.govnist.gov Other significant fragments could result from the loss of one or both chlorine atoms or the entire benzyl group from the parent molecule. Elucidating these pathways is essential for identifying reaction products and unknown metabolites in complex mixtures. mdpi.com
Table 4: Plausible MS/MS Fragmentation of this compound Precursor Ion
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |
| [C₇H₇Cl₂O₂P]⁺ | [C₇H₇]⁺ (Tropylium ion) | 91 | PO₂Cl₂ |
| [C₇H₇Cl₂O₂P]⁺ | [C₇H₇OClP]⁺ | 189 | Cl |
| [C₇H₇Cl₂O₂P]⁺ | [PO₂Cl₂]⁺ | 133 | C₇H₇ |
This interactive table outlines the expected fragmentation patterns of this compound in a tandem MS experiment.
Chromatographic Techniques for Purification and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for performing accurate quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purification and quantification. semanticscholar.org A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. Detection is typically achieved using a UV detector, as the benzyl group contains a chromophore. For quantitative analysis, the method must be validated to ensure its accuracy, precision, linearity, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ).
For preparative purposes, flash column chromatography using silica (B1680970) gel is a standard and effective method for purifying organophosphate compounds on a larger scale. rsc.org The choice of solvent system (eluent) is critical to achieve good separation.
Table 5: Example Parameters for a Validated HPLC Method for Quantitative Analysis of this compound
| Parameter | Typical Value/Condition |
| Chromatographic System | HPLC with UV Detector |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Linearity Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | ~10-30 ng/mL |
| Limit of Quantification (LOQ) | ~30-100 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
This interactive table summarizes a typical validated HPLC method for the precise quantification of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation
High-performance liquid chromatography is a cornerstone technique for the analysis of organophosphorus compounds due to its high resolution and sensitivity, making it well-suited for non-volatile and thermally labile molecules like this compound. chromatographyonline.com It is primarily employed to determine the purity of synthesized this compound and to separate it from non-volatile starting materials, intermediates, and degradation products.
A reversed-phase HPLC (RP-HPLC) method is typically suitable for this purpose. The separation is achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. jocpr.com The mobile phase often consists of a mixture of acetonitrile and water or an aqueous buffer, allowing for the effective separation of compounds with varying polarities. sielc.comresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to achieve optimal separation of complex mixtures containing compounds with a wide range of polarities.
Detection is commonly performed using an ultraviolet (UV) detector, as the benzyl group in the molecule contains a chromophore that absorbs UV light. jocpr.com A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. researchgate.net For quantitative analysis, a calibration curve is established using certified reference standards to correlate peak area with concentration. The validation of the HPLC method typically includes assessing its specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). jocpr.comresearchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of this compound and Related Compounds This table presents typical starting conditions for method development, adapted from methods for related compounds like benzyl chloride and other organophosphates.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (or aqueous buffer, e.g., Ammonium acetate) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.5 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at ~220-260 nm |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) for Analysis of Volatile Reagents and By-products
Gas chromatography is an essential technique for monitoring the volatile and semi-volatile compounds associated with the synthesis of this compound. This includes unreacted starting materials such as benzyl chloride and toluene (B28343), as well as volatile by-products that may form during the reaction. researchgate.netscispace.com Due to the thermal lability of many organophosphorus pesticides, HPLC is often preferred for the parent compounds, but GC excels in the analysis of thermally stable, volatile impurities. chromatographyonline.com
The analysis is typically performed using a capillary column with a nonpolar or medium-polarity stationary phase, such as a BP 624 or similar, which is effective for separating a wide range of volatile organic compounds. ispub.com A flame ionization detector (FID) is commonly used for its high sensitivity to hydrocarbons. researchgate.net For more selective and sensitive detection of phosphorus-containing compounds, a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) in phosphorus mode can be employed. d-nb.infoepa.gov Gas chromatography-mass spectrometry (GC-MS) offers definitive identification of unknown impurities by providing both retention time and mass spectral data. nih.gov
Sample preparation may involve direct injection of a diluted solution of the reaction mixture or the use of headspace GC for analyzing trace volatile impurities in the final product. nih.gov Method validation ensures the procedure is accurate and precise for quantifying residual solvents and by-products, which is critical for quality control. ispub.com
Table 2: Typical GC Conditions for Analysis of Volatile Impurities in this compound Synthesis This table outlines common parameters for detecting reagents and by-products like toluene and benzyl chloride.
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-624, 30 m x 0.53 mm, 3 µm) |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 230 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250 °C |
| Oven Program | Initial temp 40-50°C, hold, then ramp to ~200°C |
| Injection Mode | Split or Headspace |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups and is excellent for identifying the characteristic vibrations of the dichlorophosphate moiety. The P=O (phosphoryl) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of organophosphorus compounds, typically appearing in the region of 1250-1350 cm⁻¹. The P-O-C (ester) linkage gives rise to strong asymmetric and symmetric stretching vibrations. mdpi.com The P-Cl (phosphorus-chlorine) bonds also have characteristic stretching frequencies, generally found in the 400-600 cm⁻¹ region. Vibrations associated with the benzyl group, such as aromatic C-H stretching (above 3000 cm⁻¹), C=C ring stretching (approx. 1450-1600 cm⁻¹), and C-H out-of-plane bending, are also readily identified. theaic.org
Raman Spectroscopy: Raman spectroscopy is highly effective for detecting vibrations of nonpolar bonds and symmetric vibrations. It serves as a valuable complementary technique to IR. mdpi.com For this compound, Raman spectroscopy can provide clear signals for the aromatic ring breathing modes of the benzyl group. theaic.org The symmetric P-Cl stretching vibrations are often strong in the Raman spectrum. While the P=O stretch is visible in Raman, it is typically less intense than in the IR spectrum. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule. aip.org
Table 3: Characteristic Vibrational Frequencies for this compound Functional Groups Assignments are based on typical frequency ranges for organophosphorus compounds and benzyl derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Technique |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H (CH₂) | Stretching | 2850 - 3000 | IR, Raman |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | IR, Raman |
| P=O | Stretching | 1280 - 1310 | IR (Strong) |
| P-O-C | Asymmetric Stretching | 950 - 1100 | IR (Strong) |
| P-Cl₂ | Symmetric/Asymmetric Stretching | 400 - 600 | IR, Raman |
| Aromatic Ring | Ring Breathing | ~1000 | Raman (Strong) |
Future Research Directions and Challenges in Benzyl Dichlorophosphate Chemistry
Development of More Efficient and Selective Catalytic Systems for Phosphorylation
A primary challenge in phosphorylation reactions is achieving high selectivity and efficiency, particularly with complex substrates bearing multiple reactive sites. While benzyl (B1604629) dichlorophosphate (B8581778) is a potent reagent, its high reactivity can sometimes lead to non-selective reactions or the need for stoichiometric activators. A significant future direction lies in the development of catalytic systems that can modulate its reactivity and enhance its selectivity.
Research efforts are anticipated to focus on Lewis acid catalysis, which has shown promise in activating phosphorus reagents for phosphoryl transfer. researchgate.netresearchgate.netnih.govrsc.org Catalysts based on metals like titanium, aluminum, and zinc could potentially coordinate to the phosphoryl oxygen of benzyl dichlorophosphate, enhancing its electrophilicity while sterically directing its approach to a specific hydroxyl group on a polyol substrate. researchgate.net The development of chiral Lewis acids could pave the way for enantioselective phosphorylation, a critical process in the synthesis of biologically active molecules.
Future investigations will likely involve screening a variety of metal catalysts and ligand systems to optimize reaction conditions. The goal is to identify catalysts that operate under mild conditions, tolerate a broad range of functional groups, and can be used in low catalytic loadings. An ideal system would enable the selective phosphorylation of primary, secondary, or even tertiary alcohols by tuning the catalyst and reaction parameters.
Table 1: Potential Lewis Acid Catalysts for this compound-Mediated Phosphorylation
| Catalyst Class | Potential Advantages | Research Challenges |
| Titanium (IV) Alkoxides (e.g., Ti(Ot-Bu)₄) | Proven effectiveness for other phosphorylating agents; tunable steric and electronic properties. researchgate.net | Sensitivity to moisture; potential for substrate degradation under harsh conditions. |
| Aluminum (III) Triflate (Al(OTf)₃) | High Lewis acidity; effective in promoting C-P bond formation. nih.gov | Can be overly aggressive, leading to side reactions; requires anhydrous conditions. |
| Zinc (II) Complexes (e.g., Zn(acac)₂) | Milder Lewis acidity, offering higher functional group tolerance; environmentally benign. | May require higher catalyst loadings or elevated temperatures compared to more potent Lewis acids. |
Exploration of Novel Synthetic Applications in Material Science and Supramolecular Chemistry
The application of organophosphorus compounds as building blocks for functional materials is a rapidly growing field. yorku.caethz.ch this compound is a prime candidate for the synthesis of novel monomers for applications in material science. Specifically, it can be used to introduce benzyl-protected phosphate (B84403) moieties into polymer backbones. These benzyl groups can be readily removed via catalytic hydrogenolysis, yielding functional poly(phosphoester)s with tunable properties. rsc.orgutwente.nlmdpi.com
Future research will likely explore the use of this compound to synthesize cyclic phosphate monomers for ring-opening polymerization (ROP). This strategy allows for the creation of well-defined, biodegradable polymers with applications in drug delivery and tissue engineering. rsc.orgencyclopedia.pub By incorporating functional groups onto the benzyl ring of the parent dichlorophosphate, materials with specific optical, electronic, or biological properties could be designed.
In supramolecular chemistry, organophosphorus compounds are still relatively underexplored. benthamscience.comresearchgate.net this compound could be employed to synthesize complex phosphate-based ligands for metal coordination or as building blocks for self-assembling systems. The phosphate group's ability to form strong hydrogen bonds and coordinate to metals makes it an attractive functional group for designing molecular receptors and complex three-dimensional architectures. The challenge lies in designing and synthesizing precursors that balance the reactivity of the dichlorophosphate group with the structural requirements for self-assembly or host-guest recognition.
Integration of Flow Chemistry and Automation in this compound-Mediated Syntheses
The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netnih.govvapourtec.com Phosphorylation reactions, which can be highly exothermic, are particularly well-suited for flow chemistry. The high surface-area-to-volume ratio of flow reactors allows for precise temperature control, minimizing the formation of byproducts and improving reaction safety. researchgate.net
A key future direction is the development of robust flow protocols for this compound-mediated reactions. This will involve optimizing parameters such as residence time, temperature, and reagent stoichiometry. Challenges include the potential for reactor clogging due to the formation of salt byproducts (e.g., pyridinium (B92312) hydrochloride) and ensuring the stability of the highly reactive dichlorophosphate under continuous flow conditions. The integration of in-line purification and analysis techniques would further enhance the efficiency of these processes.
Furthermore, the automation of organophosphorus synthesis, particularly through combinatorial techniques, represents a significant frontier. nih.govnih.gov Automated platforms could be used to rapidly screen catalysts, solvents, and reaction conditions for this compound reactions, accelerating the discovery of new synthetic methods. Combining flow chemistry with robotic systems would enable the on-demand synthesis of libraries of phosphorylated molecules for biological screening or materials discovery.
Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing existing transformations and designing new ones. While the general reactivity pattern is understood, detailed knowledge of transition states, reaction intermediates, and the influence of solvents and catalysts is often lacking. Future research will increasingly rely on a synergistic combination of experimental and computational methods to elucidate these mechanistic details.
Experimental approaches will include kinetic studies to determine reaction orders and activation parameters, as well as isotopic labeling experiments to trace the pathways of atoms during the reaction. In situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be used to identify and characterize transient intermediates.
Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in modeling reaction pathways. researchgate.netresearchgate.net DFT calculations can be used to determine the geometries and energies of reactants, transition states, and products, providing insights into the factors that control reactivity and selectivity. For example, computational studies could clarify the precise role of a Lewis acid catalyst in lowering the activation energy for phosphoryl transfer or explain the origins of stereoselectivity in reactions involving chiral substrates.
Design of Next-Generation this compound-Based Reagents with Tailored Reactivity
This compound serves as an excellent scaffold for the design of new, "second-generation" phosphorylating reagents with tailored properties. By introducing specific functional groups onto the benzyl moiety, it is possible to fine-tune the reagent's reactivity, stability, and even its biological targeting capabilities. This approach is analogous to the development of "prodrugs" in medicinal chemistry, where protecting groups are used to control the release and activation of a therapeutic agent. nih.govresearchgate.netfrontiersin.org
Future research in this area will focus on several key strategies:
Modulating Electronic Effects: Introducing electron-withdrawing or electron-donating groups onto the phenyl ring can alter the electrophilicity of the phosphorus center, making the reagent more or less reactive. This allows for the selection of a phosphorylating agent that is perfectly matched to the nucleophilicity of the substrate.
Introducing Orthogonal Protecting Groups: A reagent could be designed with a second functional group on the benzyl moiety that is protected by an orthogonal protecting group. This would allow for sequential chemical modifications, enabling the synthesis of complex, multifunctional molecules.
Developing "Triggerable" Reagents: The benzyl group could be modified to be cleavable under specific conditions (e.g., photolysis, enzymatic action, or a specific chemical trigger). This would enable the controlled activation of the phosphate group in a specific cellular environment or at a desired point in a synthetic sequence.
The synthesis of these advanced reagents presents a significant challenge, requiring multi-step synthetic routes and careful purification. However, the potential to create highly specialized tools for phosphorylation would represent a major advance in synthetic chemistry.
Q & A
Q. What are the recommended safety protocols for handling benzyl dichlorophosphate in laboratory settings?
BDCP is highly corrosive (Skin Corrosion Category 1B, Eye Damage Category 1). Researchers must:
- Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles.
- Use fume hoods for all procedures to prevent inhalation exposure.
- In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes .
- Store in airtight containers away from moisture, as hydrolysis may release toxic gases (e.g., HCl) .
Q. What synthetic routes are commonly employed to prepare this compound?
BDCP is typically synthesized via phosphorylation reactions. A standard method involves:
- Reacting benzyl alcohol with phosphorus oxychloride (POCl₃) under anhydrous conditions.
- Maintaining temperatures below 40°C to minimize side reactions (e.g., pyrophosphoryl chloride formation) .
- Purification via fractional distillation under reduced pressure to isolate BDCP (typical yield: 70–85%) .
Q. How can researchers verify the purity and structural integrity of synthesized BDCP?
Key analytical techniques include:
- ³¹P NMR spectroscopy : A singlet at δ 7.5–8.5 ppm confirms the dichlorophosphate group .
- FT-IR spectroscopy : Peaks at 1,280 cm⁻¹ (P=O) and 750 cm⁻¹ (P-Cl) validate functional groups .
- Elemental analysis : Match experimental C/H/Cl/P ratios to theoretical values (e.g., C₇H₇Cl₂O₂P) .
Advanced Research Questions
Q. How does this compound act as a phosphorylating agent in complex organic syntheses?
BDCP is widely used to introduce phosphate groups in nucleotide analogs and lipid derivatives. For example:
- In lyso-PAF synthesis , BDCP reacts with alcoholates to form phosphocholine intermediates, achieving 50–75% yields after debenzylation .
- Mechanistic insight : BDCP’s electrophilic phosphorus center facilitates nucleophilic substitution, but competing hydrolysis requires strict anhydrous conditions .
Q. What experimental design considerations are critical when using BDCP in catalytic systems?
Researchers must address:
- Catalyst stability : BDCP-modified composites (e.g., β-FeOOH/BDCP) degrade above 300°C, limiting high-temperature applications. Thermogravimetric analysis (TGA) is essential for stability assessment .
- Reaction optimization : Use uniform experimental design (UED) to study variables (molar ratios, catalyst loading). For benzyl acetate synthesis, BDCP-based catalysts require acid/alcohol molar ratios of 1.2:1 and 3–5 wt% catalyst for >90% conversion .
Q. How can conflicting spectral data (e.g., IR, NMR) for BDCP conformers be resolved?
Theoretical and experimental data reconciliation strategies include:
- Conformer equilibrium correction : Adjust calculated IR spectra by increasing the mole fraction of high-polar conformers to match experimental observations .
- Normal coordinate analysis : Assign vibrational modes using potential energy distribution (PED) tables to resolve ambiguities in peak assignments .
Q. What are the limitations of BDCP in polymer composite formulations, and how can they be mitigated?
In ethylene-vinyl acetate (EVA)/magnesium hydroxide (MH) composites:
- Flame retardancy : BDCP-modified β-FeOOH improves char formation but reduces tensile strength by 15–20%. Compensate with crosslinking agents (e.g., dicumyl peroxide) .
- Thermal stability : BDCP degradation at 200–250°C necessitates co-additives (e.g., zinc borate) to enhance thermal resistance .
Data Contradiction and Resolution
Q. Why do reported yields for BDCP-mediated phosphorylations vary across studies?
Discrepancies arise from:
- Reaction conditions : Trace moisture reduces yields by promoting hydrolysis. Anhydrous solvents (e.g., CH₂Cl₂) and molecular sieves improve reproducibility .
- Substrate sensitivity : Steric hindrance in bulky alcohols (e.g., iso-bornyl methacrylate) lowers yields compared to benzyl alcohol derivatives .
Q. How can researchers address inconsistencies in BDCP’s stability data under storage?
Conflicting reports on shelf life stem from:
- Impurity profiles : Commercial BDCP often contains residual POCl₃, accelerating decomposition. Purify via vacuum distillation before use .
- Storage protocols : Degradation rates double under humidity >30%. Use argon-filled desiccators with silica gel .
Methodological Best Practices
Q. What advanced characterization techniques are recommended for BDCP-derived materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
